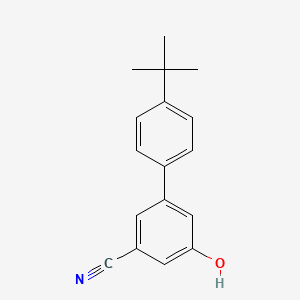![molecular formula C15H9NOS B6376467 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% CAS No. 1261998-82-6](/img/structure/B6376467.png)
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% (5-BTPC) is an organic compound belonging to the family of benzo[b]thiophenes. It is a white crystalline solid with a molecular weight of 212.21 g/mol and a melting point of 73-76°C. 5-BTPC is a versatile compound, with a wide range of applications in the scientific research and laboratory setting.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 1-benzofuran-2-yl-2-cyanophenol and 2-cyanobenzothiophene-5-carboxylic acid. It has also been used as a ligand in the preparation of metal complexes. In addition, 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% has been used as a colorimetric reagent in the determination of copper and other metals. Furthermore, it has been used as a substrate in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron donor, forming a complex with metals such as copper, which can then be used in various biochemical and physiological processes. It is also believed that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can act as an antioxidant, scavenging reactive oxygen species and protecting the cell from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, antifungal, and antibacterial properties. In addition, it has been suggested that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% may have the potential to inhibit the growth of cancer cells. It has also been suggested that 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% may have the potential to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments include its low cost, easy availability, and wide range of applications. In addition, it is a relatively stable compound, with a long shelf life. The main limitation of using 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments is its limited solubility in water, which can make it difficult to use in some applications.
Future Directions
There are a number of potential future directions for the use of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in scientific research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in drug delivery systems. In addition, further research could be done into the potential use of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a catalyst in organic synthesis, and its potential use in the development of novel materials.
Synthesis Methods
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of 2-cyanophenol and 5-chlorobenzothiophene in the presence of sodium hydroxide, forming a product of 5-[benzo(b)thiophen-2-yl]-2-cyanophenol. The second step involves the purification of the product by recrystallization using ethanol or methanol. The final step involves the drying of the product and the determination of its purity using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUVYJKJDZMIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzo(b)thiophen-2-yl]-2-cyanophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376482.png)


